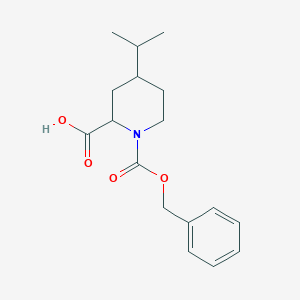
1-phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a phenylmethoxycarbonyl group and a propan-2-yl group, making it a versatile molecule for synthetic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid typically involves multi-step organic reactions One common method includes the protection of the piperidine nitrogen with a phenylmethoxycarbonyl group, followed by alkylation with a propan-2-yl group
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to a lactam or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions at the piperidine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactams, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
1-Phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group may facilitate binding to enzymes or receptors, while the piperidine ring can modulate the compound’s overall activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-propanone: A related compound with a phenyl group and a propanone moiety.
Phenylacetone: Another similar compound used in organic synthesis and drug development.
Uniqueness: 1-Phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
261777-48-4 |
|---|---|
Molekularformel |
C17H23NO4 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-12(2)14-8-9-18(15(10-14)16(19)20)17(21)22-11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
FSHZWVDKOLMWEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(1H-imidazol-2-yl)cyclopropyl]methanamine](/img/structure/B13621454.png)
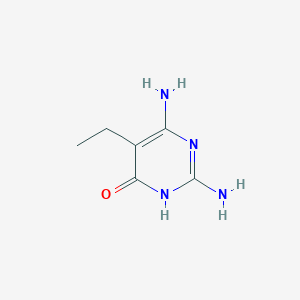
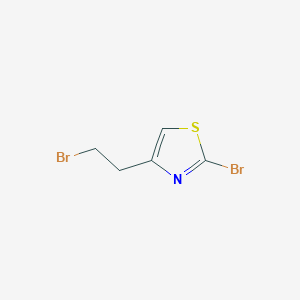
![[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine](/img/structure/B13621469.png)
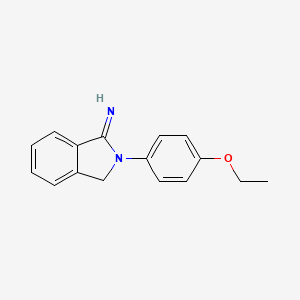
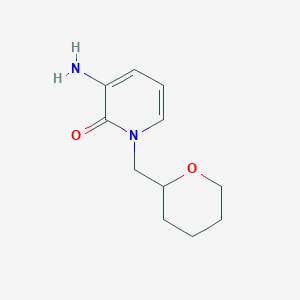
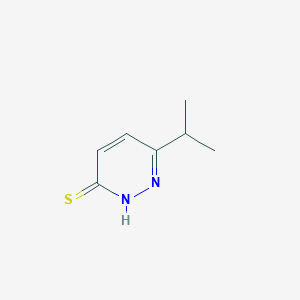
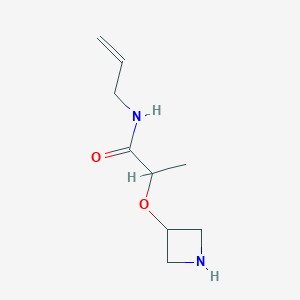
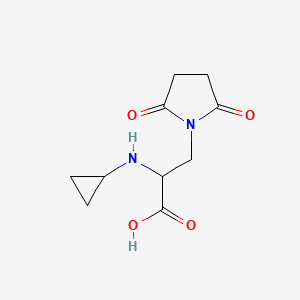
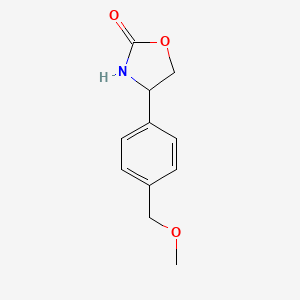
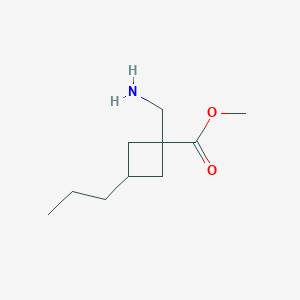
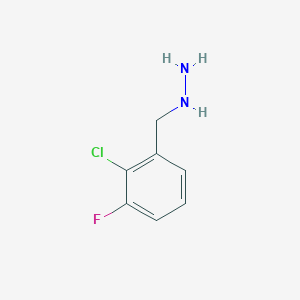
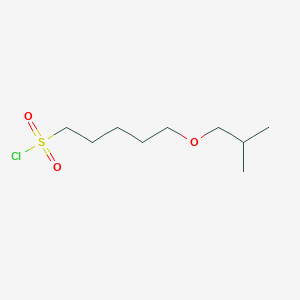
![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)
